Catharanthine(1+)
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Overview
Description
Catharanthine(1+) is an ammonium ion resulting from thr protonation of the tertiary amino group of catharanthine. It is a conjugate acid of a catharanthine.
Scientific Research Applications
Asymmetric Synthesis
Catharanthine(1+) has been an area of interest in clinical research and organic synthetic chemistry, particularly in its asymmetric synthesis. An approach for synthesizing a chiral intermediate of (+)-catharanthine via phosphoric acid-catalyzed asymmetric desymmetrization has been described, highlighting its significance in synthetic chemistry (Kono et al., 2019).
Antibiotic Potentiating Potential
A study explored the potential of catharanthine in reversing drug resistance, particularly against the superbug Pseudomonas aeruginosa. Catharanthine showed significant binding affinity in in silico docking studies against drug resistance receptors, demonstrating its potential in enhancing antibiotic efficacy (Dwivedi et al., 2018).
Cardiovascular Effects
Research on catharanthine has revealed its impact on cardiovascular health. Intravenous administration of catharanthine in rats indicated dose-dependent decreases in blood pressure and heart rate. It was observed that catharanthine inhibits voltage-operated L-type Ca2+ channel currents in vascular smooth muscle cells and cardiomyocytes (Jadhav et al., 2013).
Biotechnological Advancements
Catharanthus roseus, the plant source of catharanthine, has been a focus of biotechnological research. Advancements in plant tissue culture techniques, such as regeneration, somatic embryogenesis, and secondary metabolite production, have been explored for enhancing catharanthine production (Das et al., 2020).
Alkaloid Biosynthesis Pathway
The multistep pathway of catharanthine and related alkaloids' assembly in Catharanthus roseus has been examined. This study helps in understanding the biochemistry of anticancer monoterpenoid indole alkaloid (MIA) biosynthesis, with implications for producing bioactive MIAs (Qu et al., 2018).
Bioreactor and Metabolic Engineering
Efforts in metabolic engineering have focused on manipulating indole alkaloid production by Catharanthus roseus cell cultures in bioreactors. This encompasses both engineering the bioreactor process and the cell factory itself, with the aim to improve alkaloid production and bioreactor performance (Zhao & Verpoorte, 2007).
Neuropharmacological Effects
The sedative activity of (+)-catharanthine in mice has been studied, showing that it induces sedative-like activity in a benzodiazepine-insensitive manner. This research contributes to understanding the molecular mechanisms of catharanthine’s effects on GABA_A receptors and glycine receptors (Arias et al., 2020).
Properties
Molecular Formula |
C21H25N2O2+ |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3-aza-13-azoniapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/p+1/t13-,19+,21-/m0/s1 |
InChI Key |
CMKFQVZJOWHHDV-NQZBTDCJSA-O |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC3(C1[NH+](C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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